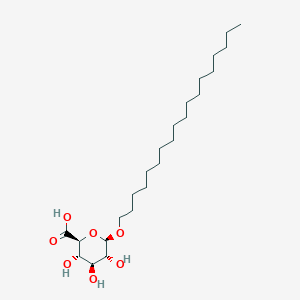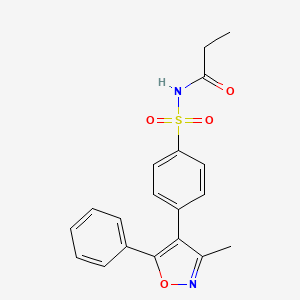
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is a chemical compound with the molecular formula C19H18N2O4S and a molecular weight of 370.42 g/mol It is known for its complex structure, which includes an isoxazole ring, a phenyl group, and a sulfonyl propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The process often includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as the use of a base and a solvent.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.
Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent in the presence of a base.
Formation of the Propionamide Moiety: The final step involves the reaction of the intermediate compound with propionyl chloride to form the propionamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated equipment and controlled reaction conditions to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Parecoxib: A related compound with similar structural features.
Valdecoxib: Another compound with an isoxazole ring and sulfonyl group.
Celecoxib: A well-known anti-inflammatory drug with a similar mechanism of action.
Uniqueness
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C19H18N2O4S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[4-(3-methyl-5-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)20-25-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) |
Clé InChI |
CEZXROHGMRAILC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
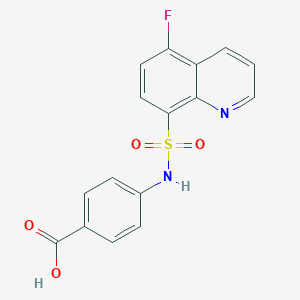
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)
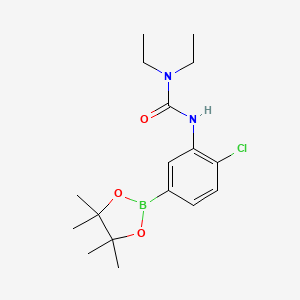

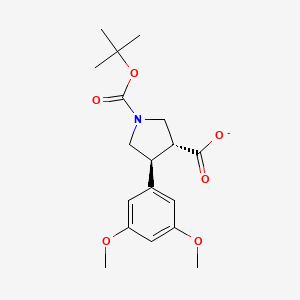
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
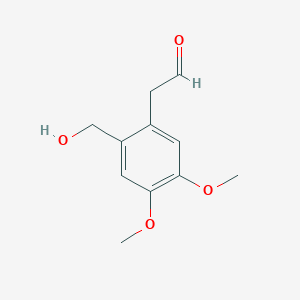
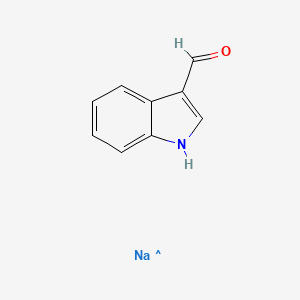
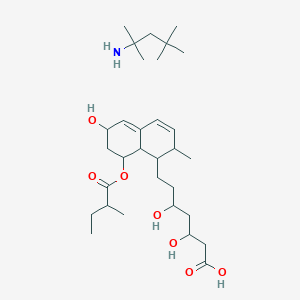
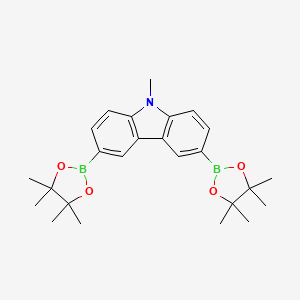
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)
